2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone
Overview
Description
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyl group at the 2-position, a 4-fluorophenyl group at the 3-position, and a quinazolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzylamine and 4-fluorobenzaldehyde.
Condensation Reaction: The benzylamine reacts with 4-fluorobenzaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with anthranilic acid or its derivatives under acidic or basic conditions to form the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
2-benzyl-4(3H)-quinazolinone: Lacks the 4-fluorophenyl group, which may affect its biological activity.
3-(4-fluorophenyl)-4(3H)-quinazolinone: Lacks the benzyl group, potentially altering its chemical properties and applications.
2-phenyl-3-(4-fluorophenyl)-4(3H)-quinazolinone: Contains a phenyl group instead of a benzyl group, which may influence its reactivity and biological activity.
Uniqueness
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is unique due to the presence of both benzyl and 4-fluorophenyl groups, which contribute to its distinct chemical and biological properties. These substituents can enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Biological Activity
Overview
2-benzyl-3-(4-fluorophenyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features:
- A benzyl group at the 2-position.
- A 4-fluorophenyl group at the 3-position.
- A quinazolinone core which is pivotal for its biological activity.
The presence of the fluorine atom enhances the compound's lipophilicity and may improve its interaction with biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways that lead to therapeutic effects.
- Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic properties against certain cancer cell lines, indicating its potential as an anticancer agent .
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting tumor growth in various cancer models. For instance, it has been evaluated against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
- A study indicated that derivatives of quinazolinones could inhibit epidermal growth factor receptor (EGFR) autophosphorylation, a critical pathway in cancer progression .
-
Antimicrobial Properties :
- Quinazolinones are known for their antimicrobial activities. Preliminary evaluations suggest that this compound exhibits moderate antibacterial effects against both gram-positive and gram-negative bacteria .
- The structure-activity relationship indicates that modifications on the phenyl ring significantly influence antibacterial efficacy.
- Antimalarial Activity :
Case Studies
Several studies have investigated the biological activity of quinazolinone derivatives, including this compound:
- Study on Anticancer Activity : In a recent study, analogs of quinazolinones were synthesized and tested against various cancer cell lines. The results demonstrated that modifications at specific positions enhanced their anticancer activity significantly, with some compounds achieving IC50 values as low as 15 nM against EGFR-positive tumors .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were synthesized and tested against multiple bacterial strains. The findings indicated that certain substitutions on the quinazolinone framework led to improved antibacterial profiles, particularly against resistant strains .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-benzyl-3-(4-fluorophenyl)quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O/c22-16-10-12-17(13-11-16)24-20(14-15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)21(24)25/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGHRVMEAQORX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350010 | |
Record name | ST019168 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301193-89-5 | |
Record name | ST019168 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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